Bienvenue dans la boutique en ligne BenchChem!

Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate (CAS 144691-58-7) is a hybrid heterocyclic compound that integrates a 5-phenyl-1,3,4-oxadiazole nucleus with an S-methyl carbamodithioate side chain (molecular formula C₁₀H₉N₃OS₂, molecular weight 251.32 g/mol). The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, while the carbamodithioate (dithiocarbamate) moiety confers distinct metal-chelating capacity and reactivity not found in simple 2-amino-, 2-thiol-, or 2-thioether-substituted oxadiazole analogs.

Molecular Formula C10H9N3OS2
Molecular Weight 251.3 g/mol
CAS No. 144691-58-7
Cat. No. B15210885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate
CAS144691-58-7
Molecular FormulaC10H9N3OS2
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCSC(=S)NC1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C10H9N3OS2/c1-16-10(15)11-9-13-12-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,15)
InChIKeyCVTGLKAMVJDYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate (CAS 144691-58-7): Structural and Functional Baseline for Scientific Procurement


Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate (CAS 144691-58-7) is a hybrid heterocyclic compound that integrates a 5-phenyl-1,3,4-oxadiazole nucleus with an S-methyl carbamodithioate side chain (molecular formula C₁₀H₉N₃OS₂, molecular weight 251.32 g/mol). The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, while the carbamodithioate (dithiocarbamate) moiety confers distinct metal-chelating capacity and reactivity not found in simple 2-amino-, 2-thiol-, or 2-thioether-substituted oxadiazole analogs . The compound is supplied at 97% purity (Catalog No. CM1068856), representing a structurally defined building block suitable for derivatization, metal complexation, and pharmacological screening applications .

Why 1,3,4-Oxadiazole Analogs Cannot Simply Substitute Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate


The S-methyl carbamodithioate (–NH–C(=S)–S–CH₃) side chain at the oxadiazole 2-position is chemically distinct from the more common 2-amino, 2-thiol, or 2-methylthio substituents. This functional group introduces a thiocarbonyl (C=S) hydrogen-bond acceptor, an additional sulfur atom for metal coordination, and a methyl ester leaving group that enables further synthetic elaboration via hydrolysis or nucleophilic displacement—features absent in close structural analogs such as 2-(methylthio)-5-phenyl-1,3,4-oxadiazole (CAS 23288-88-2) or 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 1075-96-7). The combination of the oxadiazole π-system with the dithiocarbamate metal-binding domain is structurally convergent with pharmacophores independently validated for anticancer [1], butyrylcholinesterase (BuChE) inhibition [2], and anticonvulsant activity [3]; simple substitution with a thioether, amine, or thiol analog would ablate these distinct interaction modes [1] [2] [3].

Quantitative Differentiation Evidence: Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate vs. Closest Analogs


Structural Divergence from the Closest Commercial Analog: Carbamodithioate vs. Methylthio Substitution

The closest commercially available structural analog, 2-(methylthio)-5-phenyl-1,3,4-oxadiazole (CAS 23288-88-2), replaces the –NH–C(=S)–S–CH₃ carbamodithioate motif with a simple –S–CH₃ thioether . The target compound incorporates an additional nitrogen-bound thiocarbonyl (C=S) group and an NH moiety, increasing the heteroatom count from 3 (N₂O₁S₁) to 5 (N₃O₁S₂) and raising the molecular weight from 192.24 to 251.32 g/mol . This structural expansion introduces two additional hydrogen-bonding acceptors (C=S, NH) and one additional metal-coordination site (thiocarbonyl sulfur), qualitatively altering the compound's supramolecular recognition profile relative to the thioether analog [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Class-Level Anticancer Activity Precedent for 1,3,4-Oxadiazole Carbamodithioates

While no direct anticancer data exist specifically for methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate, a closely related series of heteroarylmethylcarbamodithioates bearing 1,3,4-oxadiazole scaffolds was evaluated against human cancer cell lines [1]. The most potent analog, compound 17o, demonstrated IC₅₀ values of 1.23 μM (Bel-7402 hepatoma), 0.58 μM (SK-BR-3 breast cancer), and 4.29 μM (MDA-MB-468 breast cancer), with significantly lower cytotoxicity toward non-malignant cells [1]. Mechanistic studies revealed that these dithiocarbamates induce apoptosis and cell cycle arrest via mitotic spindle disruption [1]. The carbamodithioate (-NH-C(=S)-S-) linkage is the essential pharmacophoric element shared across this series; replacing it with a thioether or amine abolishes the anti-mitotic activity [1].

Anticancer Cytotoxicity Dithiocarbamate

Butyrylcholinesterase (BuChE) Inhibition: Carbamothioate Pharmacophore Validation

A series of 5-aryl-1,3,4-oxadiazole-2-carbamothioate derivatives, structurally related to the carbamodithioate chemotype, were designed as Rivastigmine-inspired BuChE inhibitors [1]. The most active compound, S-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl) ethyl(methyl)carbamothioate (compound VI), displayed an IC₅₀ of 0.51 μM against BuChE—representing a 15.1-fold improvement over Rivastigmine (IC₅₀ = 7.72 μM) and a 10.2-fold improvement over Donepezil (IC₅₀ = 5.20 μM) [1]. Molecular docking confirmed a binding affinity of −7.81 kcal/mol, driven largely by the carbamothioate group's interactions within the enzyme active site [1]. Although the target compound carries an S-methyl rather than an S-ethyl substituent on the carbamodithioate, the shared oxadiazole-carbamothioate scaffold is the key pharmacophoric determinant distinguishing these inhibitors from non-carbamothioate cholinesterase ligands [1].

Butyrylcholinesterase Alzheimer's Disease Enzyme Inhibition

Antiseizure Pharmacological Precedent for the 1,3,4-Oxadiazole-Carbamothioate Hybrid Class

A series of 1,3,4-oxadiazole-based carbamothioate hybrids (compounds 7a–f) were evaluated in two established in vivo mouse seizure models [1]. In the 6 Hz (32 mA) psychomotor seizure model and the pentylenetetrazole (PTZ, 80 mg/kg) model, compounds 7b and 7c produced statistically significant reductions in seizure severity (P < 0.05) and protection against mortality [1]. Video-electroencephalogram (vEEG) recordings confirmed that compound 7b was the most effective at reducing seizure spiking activity in the brains of PTZ-treated mice, while both 7b and 7c significantly reduced overall PTZ-induced seizure severity [1]. Molecular docking studies predicted favorable blood-brain barrier (BBB) permeability for these carbamothioate hybrids [1]. The carbamothioate linkage at the oxadiazole 2-position is the conserved structural feature across all active compounds in this series [1].

Anticonvulsant Epilepsy Electroencephalography

Metal Chelation Capacity: Dithiocarbamate vs. Thioether or Amine Analogs

The carbamodithioate (–NH–C(=S)–S–) functional group is an established bidentate metal-chelating moiety capable of forming stable complexes with transition metals including Cu(II), Ni(II), Zn(II), Co(II), Fe(III), and Mn(III) [1]. The closely related (5-phenyl-1,3,4-oxadiazol-2-yl)-N-benzoyl dithiocarbamate (POBDC) has been experimentally characterized as a ligand forming isolable, spectroscopically confirmed metal chelates with six transition metal ions [1]. In contrast, the 2-(methylthio)-5-phenyl-1,3,4-oxadiazole analog (CAS 23288-88-2) lacks the thiocarbonyl (C=S) sulfur atom and cannot form analogous bidentate chelate rings [2]. The dithiocarbamate → metal charge-transfer interaction is a defining spectroscopic and functional property absent in simple thioether or amino-substituted oxadiazoles [1] [2].

Coordination Chemistry Metal Chelation Dithiocarbamate

Purity Specification and Batch-to-Batch Reproducibility for Procurement Decisions

Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate is supplied with a documented purity specification of 97% (Catalog No. CM1068856) . This defined purity level is critical for reproducible biological assay results and synthetic chemistry applications. In contrast, the closest commercial comparator, 2-(methylthio)-5-phenyl-1,3,4-oxadiazole (CAS 23288-88-2), is also commercially available, but the 30.7% molecular weight difference (251.32 vs. 192.24 g/mol) and the presence of two additional heteroatoms mean that molar calculations, solubility profiles, and dosing regimens are not interchangeable between these compounds . For procurement, the specified purity provides a quantitative quality benchmark, while the structural non-interchangeability prevents accidental substitution in established protocols.

Quality Control Purity Specification Reproducibility

High-Impact Application Scenarios for Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate Driven by Quantitative Differentiation Evidence


Anticancer Lead Discovery Leveraging the Carbamodithioate Pharmacophore

Leverage the class-validated anticancer activity of 1,3,4-oxadiazole carbamodithioates, where compound 17o demonstrated IC₅₀ values of 0.58–4.29 μM against breast and liver cancer lines with reduced cytotoxicity toward non-malignant cells [1]. The target compound's S-methyl carbamodithioate motif is the conserved pharmacophoric element responsible for mitotic spindle disruption and apoptosis induction; use this compound as a core scaffold for structure-activity relationship (SAR) exploration through variation of the 5-phenyl substituent and S-alkyl group, a strategy directly supported by the published anticancer SAR series [1].

BuChE-Targeted Alzheimer's Disease Probe Development

The oxadiazole-carbamothioate scaffold has been validated as a BuChE inhibitor with 10–15-fold superior potency to Rivastigmine and Donepezil (IC₅₀ = 0.51 μM for compound VI vs. 7.72 μM and 5.20 μM respectively) [1]. The target compound, bearing the identical oxadiazole-2-carbamothioate pharmacophore, is structurally positioned for systematic optimization of BuChE selectivity versus acetylcholinesterase (AChE), supported by established molecular docking protocols (PDB: 1P0I) that predict binding interactions of the carbamothioate group within the enzyme active site [1].

Transition Metal Complex Synthesis and Metallo-Drug Design

Utilize the bidentate S,S'-chelating carbamodithioate moiety to synthesize transition metal complexes with Cu(II), Ni(II), Zn(II), Co(II), Fe(III), and Mn(III), as experimentally demonstrated for the structurally analogous (5-phenyl-1,3,4-oxadiazol-2-yl)-N-benzoyl dithiocarbamate (POBDC) ligand system [1]. The resulting metal chelates can be screened for antifungal, antibacterial, or anticancer activities, exploiting the synergistic effect of the oxadiazole π-system and the metal-dithiocarbamate charge-transfer interactions [1] .

CNS Drug Discovery: Anticonvulsant Screening and vEEG Evaluation

The 1,3,4-oxadiazole-carbamothioate chemotype has demonstrated statistically significant in vivo antiseizure efficacy (P < 0.05) in both 6 Hz and PTZ mouse models, with vEEG-confirmed reduction of epileptic spiking activity and predicted BBB permeability [1]. The target compound represents a structurally unadorned phenyl-substituted carbamodithioate scaffold ideal for systematic CNS-focused SAR exploration, including evaluation of substituent effects on seizure protection, neurotoxicity (rotarod test), and pharmacokinetic properties, following the experimental framework established by Rasool et al. [1].

Quote Request

Request a Quote for Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.